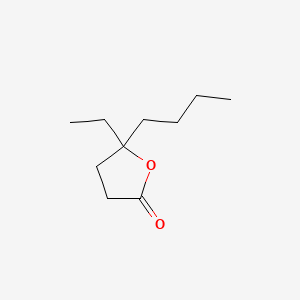

5-Butyl-5-ethyldihydrofuran-2(3H)-one

Description

Structural Classification and Significance within γ-Lactone Derivatives

Lactones are named using Greek letter prefixes to indicate the size of the ring. 5-Butyl-5-ethyldihydrofuran-2(3H)-one is a γ-lactone (gamma-lactone), signifying that it possesses a five-membered ring. wikipedia.org This ring structure, systematically named an oxolan-2-one, is formed from the cyclization of a 4-hydroxycarboxylic acid. wikipedia.org The "dihydrofuran-2(3H)-one" nomenclature indicates a saturated furanone ring, which is the parent structure for γ-lactones. wikipedia.org

The key structural feature of this specific compound is the presence of two distinct alkyl substituents—a butyl group and an ethyl group—both attached to the carbon atom at the 5-position (the γ-carbon, which is adjacent to the ring oxygen). epa.govnih.gov This disubstitution at a single carbon atom is a notable characteristic.

γ-Lactones as a class are of considerable chemical and commercial significance. Their five-membered ring is thermodynamically stable, leading to their widespread occurrence in nature. wikipedia.org Many γ-lactones are key contributors to the flavor and aroma profiles of fruits, dairy products, and other natural materials. wikipedia.orgleffingwell.com For instance, γ-nonalactone is known for its characteristic coconut scent, while γ-octalactone provides fruity and coconut-like notes. thegoodscentscompany.comnist.gov The presence of lactones in oak wood also contributes to the flavor profile of barrel-aged beverages. wikipedia.org This established importance in the flavor and fragrance industry underscores the significance of understanding the properties of substituted γ-lactone derivatives like this compound.

Academic Context and Research Landscape of Substituted Dihydrofuranones

The study of substituted dihydrofuranones, or γ-lactones, is an active field in organic chemistry. Research efforts are often directed toward their synthesis, stereochemistry, and quantification in natural systems. The synthesis of γ-lactones can be achieved through various methods, including the acid-catalyzed lactonization of the corresponding γ-hydroxycarboxylic acids and metal-catalyzed C-H activation and lactonization. wikipedia.orgacs.org Modern synthetic chemistry has explored numerous catalysts, including those based on ruthenium, gold, and iron, to achieve efficient and regioselective formation of the γ-lactone ring from various precursors. organic-chemistry.org

Furthermore, analytical chemistry plays a crucial role in the research landscape. Scientists develop sophisticated methods, such as gas chromatography-mass spectrometry (GC-MS), often coupled with techniques like stable isotope dilution analysis (SIDA), for the precise quantification of γ-lactones in complex matrices like wine and food. researchgate.net This research helps to elucidate the biosynthetic pathways of these compounds and to understand their impact on the final aroma and flavor of consumer products. researchgate.netresearchgate.net The development of novel synthetic routes and analytical methods for substituted dihydrofuranones remains a focus of academic and industrial research. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₀H₁₈O₂ | 68188-98-7 |

| γ-Nonalactone | C₉H₁₆O₂ | 104-61-0 |

| γ-Octalactone | C₈H₁₄O₂ | 104-50-7 |

| 2(3H)-Furanone, 5-butyl- | C₈H₁₂O₂ | 31450-61-0 |

| 2(3H)-Furanone, 5-ethyl- | C₆H₈O₂ | 2313-01-1 |

| 5-Butyl-4-methyldihydro-2(3H)-furanone | C₉H₁₆O₂ | 80041-00-5 |

| (±)-5-Heptyldihydro-2(3H)-furanone | C₁₁H₂₀O₂ | 104-67-6 |

| 5-Dodecyldihydro-2(3H)-furanone | C₁₆H₃₀O₂ | 2305-05-7 |

Structure

3D Structure

Properties

CAS No. |

68188-98-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

5-butyl-5-ethyloxolan-2-one |

InChI |

InChI=1S/C10H18O2/c1-3-5-7-10(4-2)8-6-9(11)12-10/h3-8H2,1-2H3 |

InChI Key |

KPODJTXDIIOWSY-UHFFFAOYSA-N |

SMILES |

CCCCC1(CCC(=O)O1)CC |

Canonical SMILES |

CCCCC1(CCC(=O)O1)CC |

Other CAS No. |

68188-98-7 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Butyl 5 Ethyldihydrofuran 2 3h One and Analogues

General Approaches to Dihydrofuranone Synthesis

The synthesis of dihydrofuran-2(3H)-ones, also known as γ-lactones, is a cornerstone of organic chemistry, with applications ranging from natural product synthesis to materials science. The fundamental challenge lies in the efficient and controlled formation of the five-membered lactone ring.

Cyclization Reactions for γ-Lactone Formation

The intramolecular cyclization of hydroxycarboxylic acids or their derivatives is the most direct and classical approach to γ-lactone synthesis. pearson.com This process, known as lactonization, involves the formation of a cyclic ester. For a compound like 5-Butyl-5-ethyldihydrofuran-2(3H)-one, the precursor would be a 4-hydroxy-4-ethyl-octanoic acid. The reaction is typically promoted by acid or heat. The kinetics and thermodynamic feasibility of these ring-closure reactions are influenced by factors such as the chain length of the starting molecule, with 5-membered rings being particularly favorable. acs.org

Recent advancements have introduced more sophisticated cyclization methods. For instance, a debenzylative lactonization (DBL) reaction has been reported for the regioselective synthesis of γ-lactone glycosides from unprotected aldoses, demonstrating the potential for high selectivity in complex systems. nih.gov Another innovative approach involves a Sakurai exo-cyclization/rearrangement of enol esters to create functionalized γ-lactones. acs.org These methods, while not directly applied to this compound in the reviewed literature, represent powerful tools for the synthesis of analogous substituted dihydrofuranones.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. jocpr.comnih.gov These reactions are prized for their atom and step economy. For the synthesis of dihydrofuranone scaffolds, MCRs can rapidly generate molecular diversity.

One notable example is the "interrupted" Feist-Benary reaction, which involves the condensation of β-dicarbonyl compounds with α-haloketones. iau.ir By modifying the reaction conditions, dihydrofuran intermediates can be isolated. This strategy has been successfully employed for the synthesis of highly functionalized dihydrofurans. Another one-pot MCR approach for synthesizing furan-2(5H)-one derivatives utilizes indole, a glyoxal (B1671930) derivative, and Meldrum's acid, showcasing the power of telescoped reactions to build complex heterocyclic systems from simple starting materials. mdpi.com The use of MCRs is particularly advantageous in the construction of libraries of compounds for drug discovery and materials science. nih.gov

One-Pot Synthetic Procedures for Dihydrofuranones

One-pot synthesis, a strategy where sequential reactions are conducted in a single reactor without isolating intermediates, significantly improves efficiency by saving time and resources. youtube.com This approach is highly valuable for the synthesis of dihydrofuranones. For instance, a one-pot method for producing 5-alkylfuran-2(5H)-ones from methyl 3-nitropropanoate (B1233125) and aldehydes has been developed, proceeding through a Henry reaction, lactonization, and elimination sequence. researchgate.net

Furthermore, a DNA-compatible one-pot multicomponent strategy has been devised to afford multi-substituted 2,3-dihydrofuran (B140613) scaffolds via a pyridinium (B92312) ylide-mediated cyclization, demonstrating the mild conditions and broad substrate scope achievable with modern one-pot methods. rsc.org These procedures highlight a trend towards more sustainable and efficient chemical manufacturing. nih.gov

Catalytic Systems in the Synthesis of Substituted Dihydrofuranones

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high selectivity and efficiency under mild conditions. Both transition metal-mediated and metal-free catalytic systems have been extensively developed for the synthesis of substituted dihydrofuranones.

Transition Metal-Mediated Syntheses (e.g., Gold, Titanium, Palladium)

Transition metals are powerful catalysts for a wide array of organic transformations, including the synthesis of dihydrofuranones. nih.gov Their unique electronic properties enable novel reaction pathways.

Gold (Au): Gold catalysts have emerged as particularly effective for the cyclization of acetylenic acids and γ-hydroxyalkynones to yield γ-lactones and 3(2H)-furanones, respectively. organic-chemistry.orgorganic-chemistry.org These reactions are often characterized by their high efficiency and tolerance of various functional groups.

Palladium (Pd): Palladium-catalyzed reactions are workhorses in organic synthesis. While specific examples for this compound are not prevalent, palladium catalysis is widely used for C-H activation and cross-coupling reactions that could be adapted for the synthesis of precursors to substituted dihydrofuranones. researchgate.net

Other Metals (Cu, Ru, Fe): Copper-catalyzed oxidative cycloadditions of alkenes with anhydrides provide a route to γ-lactones. organic-chemistry.org Ruthenium-based photocatalysts have also been employed for the mild synthesis of these compounds. organic-chemistry.org Iron carbonyl complexes can catalyze the dehydrogenative lactonization of diols. organic-chemistry.org

The table below summarizes selected transition metal-catalyzed reactions for the synthesis of dihydrofuranone-related structures.

Table 1: Examples of Transition Metal-Catalyzed Dihydrofuranone Synthesis| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| AuCl3 | Acetylenic Acids | γ-Lactones | organic-chemistry.org |

| (p-CF3C6H4)3PAuCl/AgOTf | γ-Hydroxyalkynones | 3(2H)-Furanones | organic-chemistry.org |

| Cu/Nitroxyl | Diols | γ-Lactones | organic-chemistry.org |

| Ru(bpy)3Cl2 (Photocatalyst) | Not specified | γ-Lactones | organic-chemistry.org |

| Iron Carbonyl Complexes | Diols | Lactones | organic-chemistry.org |

Metal-Free Synthetic Approaches for Furanone Derivatives

In recent years, there has been a significant push towards developing metal-free synthetic methods to enhance the sustainability and reduce the cost of chemical processes. nih.gov Several metal-free approaches for the synthesis of furanone derivatives have been reported.

One such method involves a base-induced intramolecular cyclization to produce 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields under mild conditions. organic-chemistry.org Another strategy is the cycloisomerization of allenic hydroxyketones in water, which proceeds without the need for any metal catalysts. organic-chemistry.org Additionally, a metal-free cross-coupling of α-aryldiazo ketones and α-diazo esters has been developed to afford 3(2H)-furanone derivatives. chemistryviews.org These methods demonstrate that complex heterocyclic structures can be accessed without reliance on transition metals, often using readily available reagents and environmentally benign solvents.

The table below presents some examples of metal-free synthetic routes to furanone derivatives.

Table 2: Examples of Metal-Free Furanone Synthesis| Reaction Type | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts | 5-aryl-3(2H)-furanones | Base-induced, mild conditions | organic-chemistry.org |

| Cycloisomerization | Allenic hydroxyketones | 3(2H)-furanones | Reaction in water | organic-chemistry.org |

| Diazo Cross-Coupling | α-aryldiazo ketones and α-diazo esters | 3(2H)-furanone derivatives | Rearrangement and cyclization cascade | chemistryviews.org |

Stereoselective and Diastereoselective Synthesis of Dihydrofuranone Frameworks

The control of stereochemistry is a paramount challenge in the synthesis of complex molecules, and the construction of the dihydrofuranone ring is no exception. Modern synthetic methods increasingly focus on creating specific stereoisomers, which can have distinct biological activities.

Diastereoselectivity is also a key consideration, particularly when multiple stereocenters are present. A cascade reaction involving a tandem Mukaiyama aldol-lactonization process has been developed for the highly diastereoselective synthesis of substituted tetrahydrofurans. nih.gov This method generates up to two carbon-carbon bonds, one carbon-oxygen bond, and three new stereocenters in a controlled manner. nih.gov The stereochemical outcome is directed by the addition of nucleophiles to cyclic oxocarbenium ion intermediates. nih.gov In other systems, such as the synthesis of certain γ-butyrolactones from allylic alcohols, high trans-diastereoselectivity can be achieved during a key protonation step under specific reaction conditions. acs.org

| Method | Key Feature | Stereochemical Outcome | Reference |

| NHC-Catalyzed DKR | Intermolecular dynamic kinetic resolution | 3,4,4-trisubstituted γ-butyrolactones with up to 98% ee | mdpi.com |

| Tandem Mukaiyama Aldol-Lactonization | Cascade sequence forming 3 new stereocenters | Highly diastereoselective synthesis of tetrahydrofurans | nih.gov |

| Photoredox/HAT Catalysis | Radical hydrocarboxylation of allylic alcohols | High trans-diastereoselectivity in certain products | acs.org |

Continuous-Flow Synthesis Techniques for Furanone Derivatives

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. rsc.orgnih.gov These benefits are particularly relevant for the synthesis of furanone derivatives.

A versatile and efficient continuous-flow protocol has been developed for the synthesis of butenolides, a class of unsaturated furanones. rsc.org This method involves the in situ generation of a reactive acylketene from a dioxinone precursor, which then reacts with an α-hydroxy-ketone. rsc.org The reaction conditions can be precisely controlled; for example, optimal conditions for one model reaction involved a temperature of 130 °C with a residence time of just 20 minutes, achieving a 71% isolated yield. rsc.org This represents a significant reduction in reaction time compared to the 3 hours required under comparable batch conditions. rsc.org

Flow chemistry is also particularly advantageous for handling unstable or hazardous intermediates, such as acetyl nitrate, which is used for the nitration of furfural (B47365) to produce nitrofurfural, a key building block for various pharmaceuticals. nih.gov A robust continuous flow platform allows for the safe, in situ generation and immediate use of this explosive reagent, leading to high reproducibility and excellent yields of nitrofuran products in under five minutes. nih.gov The principles of flow chemistry, including the use of micromixers and precise temperature control, have been applied to complex multi-step syntheses, demonstrating the technology's broad applicability. nih.govuc.pt

| Technique | Key Process | Advantage | Reference |

| Acylketene Generation | In situ generation via retro hetero-Diels–Alder reaction | Drastically reduced reaction time (20 min vs 3 hrs) | rsc.org |

| Nitration Platform | In situ generation of acetyl nitrate | Safe handling of explosive intermediate, high reproducibility | nih.gov |

| Multi-step Synthesis | Sequential reactions in-line | Reduced workup and purification steps | uc.pt |

Yield Optimization and Reaction Efficiency Studies for Dihydrofuranone Formation

Maximizing reaction yield and efficiency is a central goal in chemical synthesis. For dihydrofuranone formation, this involves the systematic optimization of various reaction parameters, including temperature, pressure, catalyst loading, and solvent choice.

In the synthesis of γ-butyrolactone (GBL) via the catalytic hydrogenation of 2-furanone, a renewable feedstock, a palladium catalyst supported on humin-derived activated carbon (Pd/HAC) has shown high efficacy. nih.gov Researchers optimized the process by examining several variables. nih.govrsc.org The study found that ethereal solvents like tetrahydrofuran (B95107) (THF) provided the highest GBL yield (89% isolated yield), which was attributed to the higher solubility of hydrogen gas in the solvent compared to others. nih.gov The optimized conditions were identified as room temperature, 0.5 MPa H₂ pressure, and a 3-hour reaction time using a 4% Pd/HAC catalyst. nih.gov

In the context of continuous-flow synthesis, optimization of parameters like temperature and residence time is critical. For the synthesis of a 2(5H)-furanone, a study varied these conditions and found that a temperature of 130 °C and a 20-minute residence time gave a 76% yield (determined by ¹H NMR), which was comparable to the yield from a much longer batch reaction. rsc.org The study also noted that the electronic nature of substituents on the starting materials significantly impacted yield, with electron-withdrawing groups on phenyl ketones leading to yields as high as 91%. rsc.org

Another efficient approach to γ-butyrolactone synthesis involves a synergistic photoredox and hydrogen atom transfer (HAT) catalysis system starting from allylic alcohols. acs.org Optimization of the reaction conditions led to the efficient production of a variety of γ-butyrolactones, with yields of up to 92% for certain substrates. acs.org

| Starting Material | Method | Optimized Parameter(s) | Resulting Yield | Reference |

| 2-Furanone | Catalytic Hydrogenation (Pd/HAC) | Solvent (THF), Temperature (RT), Pressure (0.5 MPa) | 89% (isolated) | nih.gov |

| α-Hydroxy-ketone | Continuous-Flow Acylketene Reaction | Temperature (130 °C), Residence Time (20 min) | 71% (isolated) | rsc.org |

| α-Phenyl-substituted allylic alcohol | Photoredox/HAT Catalysis | Optimized reaction conditions | 92% | acs.org |

Chemical Reactivity and Transformation Studies of Dihydrofuranone Systems

Reactions Involving Alkyl and Ethyl Side Chains on the Dihydrofuranone Core

The butyl and ethyl groups attached to the C5 position of the dihydrofuranone core are saturated alkyl chains and are generally less reactive than the lactone ring. Their reactivity is characteristic of alkanes, primarily involving free radical substitution reactions.

Reactions such as halogenation can occur at the alkyl side chains under free radical conditions, typically initiated by UV light or heat in the presence of a halogen. The stability of the resulting radical intermediate influences the regioselectivity of the reaction. In the case of the butyl and ethyl side chains, a variety of monochlorinated or monobrominated products could be expected, with the relative amounts depending on the statistical probability and the stability of the secondary and primary radical intermediates. webassign.net

Oxidation of alkyl side chains can also be achieved using strong oxidizing agents. However, these reactions are often harsh and may also affect the lactone ring. Selective oxidation of a specific C-H bond within the alkyl chains without affecting the lactone would require specialized reagents or catalytic systems. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Dihydrofuranone Moiety

The dihydrofuranone moiety exhibits both nucleophilic and electrophilic character.

Electrophilic Reactivity: The primary site of electrophilicity is the carbonyl carbon of the lactone. It readily reacts with a wide range of nucleophiles, as seen in the ring-opening reactions discussed previously. These nucleophiles can include water, alcohols, amines, and carbanions. nih.gov

Nucleophilic Reactivity: The carbonyl oxygen and the ether oxygen of the lactone ring possess lone pairs of electrons and can act as nucleophiles or Lewis bases. They can be protonated by strong acids or coordinate to Lewis acids, which activates the lactone ring towards nucleophilic attack.

Radical Reactions in Dihydrofuranone Chemistry

Radical reactions can be initiated on the dihydrofuranone system. While the lactone ring itself is relatively stable to radical attack, the alkyl side chains are susceptible to radical abstraction of hydrogen atoms. webassign.net

For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor like tributyltin hydride, it is conceivable that radical-mediated reactions could be initiated on the butyl or ethyl side chains. mdpi.com The generation of a carbon-centered radical on one of the side chains could then participate in various radical processes, such as addition to an alkene or cyclization if an appropriate unsaturated moiety is present elsewhere in the molecule. nih.gov Recent studies have shown the synthesis of γ-butyrolactones through radical-mediated pathways, highlighting the relevance of radical chemistry in this class of compounds. nih.govnih.gov

Biocatalytic Transformations of Furanone Derivatives (Excluding Medicinal/Food)

Biocatalysis offers a powerful tool for the selective transformation of organic molecules under mild conditions. While specific biocatalytic transformations on 5-butyl-5-ethyldihydrofuran-2(3H)-one are not documented, general strategies for the biocatalytic modification of lactones and alkanes can be considered.

Enzymes such as lipases are well-known for their ability to catalyze the hydrolysis and synthesis of esters, including lactones. nih.gov For instance, lipase-catalyzed kinetic resolution of racemic lactones can provide access to enantiomerically enriched compounds. nih.gov

Furthermore, oxygenating enzymes like cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) are capable of hydroxylating non-activated C-H bonds in aliphatic chains. nih.govrsc.org In principle, such enzymes could be used to selectively introduce a hydroxyl group onto the butyl or ethyl side chain of this compound, a transformation that is challenging to achieve with conventional chemical methods. These hydroxylated derivatives could then serve as valuable intermediates for further synthetic modifications. The development of chemoenzymatic cascades, combining enzymatic and chemical steps, can further expand the synthetic utility of these transformations.

Table 2: Potential Biocatalytic Transformations

| Enzyme Class | Transformation Type | Potential Application to this compound |

|---|---|---|

| Lipases/Esterases | Kinetic Resolution | Separation of enantiomers if a chiral center is introduced |

| Cytochrome P450s | C-H Hydroxylation | Selective hydroxylation of the butyl or ethyl side chain |

Theoretical and Computational Investigations of Dihydrofuranone Systems

Quantum Chemical Calculations of Dihydrofuranone Structures (e.g., DFT, MP2, CCSD(T))

Quantum chemical calculations are indispensable for determining the electronic and geometric structures of dihydrofuranone molecules with high accuracy. Various methods are employed, each offering a different balance of computational cost and precision.

Density Functional Theory (DFT) is a widely used method for studying dihydrofuranone systems. For instance, the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) has been effectively used to calculate the geometrical and electronic parameters of lactone rings, providing insights into their chemical behavior nih.gov. DFT calculations are also crucial for studying reaction energies and energy barriers in processes like hydrogenation and ring-opening on catalyst surfaces researchgate.net.

For higher accuracy, particularly for calculating interaction energies and reaction barriers, more sophisticated ab initio methods are utilized. Møller-Plesset perturbation theory (MP2) and the "gold standard" of quantum chemistry, Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), provide more reliable energy calculations, though at a significantly higher computational expense researchgate.net. CCSD(T) is often used to benchmark the accuracy of DFT methods and to calculate highly accurate heats of formation and potential energy surfaces for reactions involving lactones acs.orgnih.gov. These high-level calculations are critical for understanding substituent effects and the fine details of electronic structure that govern reactivity researchgate.netresearchgate.net.

| Computational Method | Abbreviation | Typical Application in Dihydrofuranone Research | Reference |

|---|---|---|---|

| Density Functional Theory | DFT (e.g., B3LYP) | Geometry optimization, electronic structure analysis, calculation of reaction pathways and potential energy surfaces. | nih.govresearchgate.net |

| Møller-Plesset Perturbation Theory (Second Order) | MP2 | Improved energy calculations and investigation of intermolecular interactions, often as a step up from DFT. | researchgate.net |

| Coupled-Cluster with Singles, Doubles, and perturbative Triples | CCSD(T) | High-accuracy "gold standard" calculations for single-point energies, reaction barriers, and as a benchmark for other methods. | acs.orgnih.gov |

Mechanistic Elucidation of Synthetic and Degradation Pathways

Computational chemistry plays a pivotal role in unraveling the complex mechanisms of chemical reactions. By modeling the entire reaction coordinate, researchers can identify key structures and energetic milestones that define a chemical transformation.

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species like transition states (TS) and intermediates. Quantum chemical calculations can locate the geometry of these high-energy structures and calculate their corresponding energy barriers, which determine the rate of a reaction.

For example, in the copper-catalyzed enantioselective synthesis of lactones, a transition state model was proposed based on the combination of an alkyl radical with a Cu(II) complex, followed by reductive elimination acs.org. In other syntheses, such as those involving intramolecular C-H insertion, computational studies have been crucial for comparing the activation barriers for the formation of competing products, like β- and γ-lactones nih.gov. These analyses sometimes reveal unexpected complexities, such as post-transition state bifurcations (PTSBs), where a single transition state leads to multiple products. In such cases, the reaction outcome is not governed by the relative energies of competing transition states but by the dynamics on the potential energy surface after passing through the single TS nih.govyoutube.com. Computational studies have also proposed specific transition state geometries, such as a boat-type chelated bicyclic transition state, to explain the high diastereoselectivity observed in certain lactone syntheses organic-chemistry.org.

A Potential Energy Surface (PES) is a multidimensional plot that describes the potential energy of a molecular system as a function of its geometric coordinates libretexts.orglibretexts.org. Mapping the PES is fundamental to understanding a chemical reaction, as it provides a complete "landscape" of the energetic changes that occur as reactants are converted into products libretexts.orgrsc.org.

The PES illustrates the path of lowest energy from reactants to products, which passes through one or more transition states libretexts.org. By calculating the PES, chemists can theoretically explore all possible reaction pathways, compute reaction rates, and understand product selectivity researchgate.net. For dihydrofuranone systems, PES mapping has been instrumental in explaining non-intuitive reaction outcomes. For instance, in Rh-promoted C-H insertion reactions, the PES revealed that after the initial transition state, the reaction path can split, or bifurcate, leading to both the expected lactone product and unexpected fragmentation byproducts nih.govyoutube.com. This detailed understanding, derived from PES analysis, is critical for optimizing reaction conditions to favor the desired product.

Conformational Analysis and Energetic Stability of Dihydrofuranone Derivatives

The five-membered dihydrofuranone ring is not planar and can adopt several puckered conformations, known as envelope (E) and twist (T) forms. The specific conformation adopted by a derivative, and the energy barriers between different conformers, can significantly influence its physical properties and chemical reactivity.

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to study these conformational preferences. For example, a study on γ-valerolactone, a simple substituted dihydrofuranone, showed that it interconverts between two envelope conformations where C4 is out of the plane of the other ring atoms. The conformer with a pseudo-equatorial methyl group was found to be more stable, accounting for approximately 70% of the population rsc.org. Molecular mechanics calculations on various di- and trisubstituted γ-lactones have also been performed to determine the most stable conformations and the geometric parameters of the ring acs.org. These studies are crucial for understanding how substituents at different positions on the lactone ring dictate the preferred three-dimensional structure of the molecule acs.org.

| Compound | Conformational Finding | Method | Reference |

|---|---|---|---|

| γ-Valerolactone | Interconverts between two envelope conformations (C4-out-of-plane). The conformer with a pseudo-equatorial methyl group is favored (ΔG ≈ 0.6 kcal/mol). | LIS NMR, ab initio, MM | rsc.org |

| Di- and Trisubstituted γ-Lactones | The lactone ring adopts envelope and twist conformations; the relative stability depends on the substitution pattern. | Molecular Mechanics (MM2) | acs.org |

| β-Butyrolactone | Found to be planar. | LIS NMR | rsc.org |

Electronic Structure and Reactivity Prediction of 5-Butyl-5-ethyldihydrofuran-2(3H)-one

While specific computational studies on this compound are not extensively documented in the literature, its electronic properties and reactivity can be reliably predicted based on theoretical investigations of analogous dihydrofuranone systems.

The reactivity of the dihydrofuranone ring is dominated by the lactone functional group. Quantum mechanical calculations on similar lactones, such as in aflatoxin B1, show that the carbonyl carbon of the lactone group possesses a significant positive partial charge, rendering it highly electrophilic nih.gov. This is due to the electron-withdrawing nature of the adjacent ester oxygen and the carbonyl oxygen. Consequently, this carbon is the primary site for nucleophilic attack, a key step in the hydrolysis and degradation of these compounds nih.gov.

In this compound, the two alkyl groups (butyl and ethyl) at the C5 position are electron-donating. This electronic effect slightly increases the electron density on the ring compared to an unsubstituted lactone, which may subtly modulate the electrophilicity of the carbonyl carbon nih.gov. However, the primary site of reactivity remains the C2 carbonyl carbon. The presence of these bulky substituents at C5 also provides significant steric hindrance, which would influence the approach of nucleophiles and catalysts to the molecule. Theoretical calculations predict that α,β-unsaturated lactones are generally more reactive as Michael acceptors than their open-chain counterparts, a trend that highlights the influence of the cyclic structure on electronic properties and reactivity nih.gov.

| Atom/Region | Predicted Electronic Property | Predicted Reactivity | Basis for Prediction |

|---|---|---|---|

| C2 (Carbonyl Carbon) | Highly positive partial charge (electrophilic). | Primary site for nucleophilic attack (e.g., hydrolysis). | nih.gov |

| O (Carbonyl Oxygen) | Negative partial charge (nucleophilic). | Site for protonation under acidic conditions. | nih.gov |

| Butyl and Ethyl Groups at C5 | Electron-donating (inductive effect). | Provide steric hindrance; slightly modulate ring electronics. | nih.gov |

| α- and β-Hydrogens | Acidic protons. | Potential sites for enolate formation under basic conditions. | nih.gov |

Molecular Dynamics Simulations of Dihydrofuranone Interactions

While static quantum chemical calculations provide information on stable structures and energy barriers, molecular dynamics (MD) simulations offer a view of the time-dependent behavior of molecules. MD simulates the motion of atoms and molecules over time, providing insights into conformational changes, solvent effects, and the dynamics of chemical reactions.

In the context of dihydrofuranone systems, MD simulations have been particularly insightful for understanding complex reaction dynamics. For example, quasi-classical molecular dynamics simulations were used to investigate the post-transition state bifurcations found in rhodium-promoted lactone-forming reactions nih.gov. These simulations model the trajectories of molecules as they pass the transition state region of the potential energy surface. The results showed how momentum and the shape of the potential energy surface guide the molecule toward different products (lactone formation vs. fragmentation), explaining the observed product ratios that could not be rationalized by transition state theory alone nih.govyoutube.com. Such simulations are crucial for bridging the gap between static pictures of reaction intermediates and the dynamic reality of a chemical reaction in solution.

Advanced Analytical and Spectroscopic Characterization of 5 Butyl 5 Ethyldihydrofuran 2 3h One

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 5-Butyl-5-ethyldihydrofuran-2(3H)-one from reaction mixtures and for quantifying its purity. Given its molecular structure—a C10 aliphatic lactone—it is a relatively non-polar compound. uni.lu

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of synthesized this compound. A reversed-phase HPLC method would be the most suitable approach.

Methodology:

Column: A C18 (octadecylsilyl) column is the standard choice for separating non-polar to moderately polar organic molecules.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The gradient would typically start with a higher percentage of water and increase the proportion of the organic solvent over time to elute the compound.

Detection: As the lactone chromophore does not absorb strongly at higher wavelengths, UV detection would be performed at a low wavelength, typically between 210-220 nm. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more sensitive and specific detection.

Purity Determination: The purity is determined by calculating the area percentage of the main peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Expected Findings: In a typical reversed-phase system, this compound would have a longer retention time than less substituted, more polar lactones due to its increased lipophilicity from the butyl and ethyl groups.

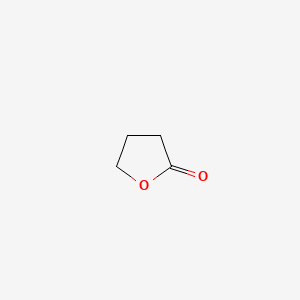

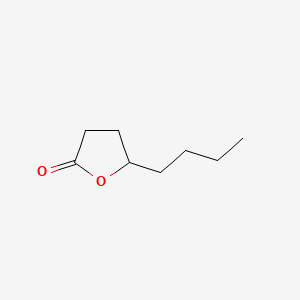

| Compound Name | Molecular Formula | Structure | Predicted Retention Time (min) |

|---|---|---|---|

| γ-Butyrolactone | C₄H₆O₂ |  | ~ 5.2 |

| γ-Octalactone (5-Butyldihydrofuran-2(3H)-one) | C₈H₁₄O₂ |  | ~ 12.5 |

| This compound | C₁₀H₁₈O₂ |  | ~ 15.8 |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable technique for monitoring the progress of chemical reactions in real-time. science.gov For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the appearance of the lactone product.

Methodology:

Stationary Phase: Silica gel 60 F254 plates are commonly used.

Mobile Phase: A solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, is effective for separating the starting materials from the less polar lactone product. The ratio can be adjusted (e.g., 7:3 or 8:2 hexane:ethyl acetate) to achieve optimal separation.

Visualization: The spots can be visualized under a UV lamp (if the reactants are UV-active) or by staining with a developing agent like potassium permanganate, which reacts with most organic compounds.

Expected Findings: The product, this compound, is expected to be less polar than its precursor hydroxy acid or other polar starting materials. Therefore, it will travel further up the TLC plate, resulting in a higher Retention Factor (Rƒ) value. By spotting the reaction mixture alongside the starting material standard, one can observe the starting material spot diminish and the product spot appear and intensify over time. chemicalbook.com

| Compound | Role | Predicted Rƒ Value |

|---|---|---|

| 4-Hydroxy-4-ethyl-octanoic acid | Precursor | ~ 0.20 |

| This compound | Product | ~ 0.65 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete picture of the carbon skeleton and the placement of protons.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the ethyl and butyl groups, as well as the two methylene (B1212753) groups of the lactone ring. A key feature would be the absence of a proton at the C5 position, which is present in related lactones like γ-octalactone. uni.lu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 (ring CH₂) | ~ 2.5 - 2.6 | t | 2H |

| H-4 (ring CH₂) | ~ 1.9 - 2.1 | t | 2H |

| CH₂ (ethyl) | ~ 1.7 - 1.8 | q | 2H |

| CH₂ (butyl, adjacent to C5) | ~ 1.6 - 1.7 | m | 2H |

| CH₂CH₂ (butyl) | ~ 1.3 - 1.4 | m | 4H |

| CH₃ (ethyl) | ~ 0.95 | t | 3H |

| CH₃ (butyl) | ~ 0.90 | t | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. Key signals include the carbonyl carbon (C=O) at a very downfield shift, the quaternary C5 carbon, and the carbons of the aliphatic chains.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | ~ 177.0 |

| C-5 (quaternary C) | ~ 87.0 |

| C-1' (butyl CH₂) | ~ 38.0 |

| C-6 (ethyl CH₂) | ~ 32.0 |

| C-3 (ring CH₂) | ~ 29.5 |

| C-4 (ring CH₂) | ~ 27.5 |

| C-2' (butyl CH₂) | ~ 25.0 |

| C-3' (butyl CH₂) | ~ 22.5 |

| C-4' (butyl CH₃) | ~ 14.0 |

| C-7 (ethyl CH₃) | ~ 8.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). epo.orgnist.gov For this compound, COSY would show correlations between H-3 and H-4 in the lactone ring, as well as contiguous protons within the ethyl group and within the butyl group, confirming the integrity of these alkyl chains.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D experiment for this molecule, as it shows correlations between protons and carbons over two to three bonds. It is essential for connecting the different fragments of the molecule, especially around the non-protonated quaternary C5.

| Protons (from δ) | Correlate to Carbons (at δ) | Significance of Correlation |

|---|---|---|

| H-3 (~2.5 ppm) | C-2 (~177), C-4 (~27.5), C-5 (~87) | Confirms lactone ring structure |

| H-6 (~1.7 ppm) | C-5 (~87), C-7 (~8) | Connects ethyl group to C5 |

| H-1' (~1.6 ppm) | C-5 (~87), C-2' (~25), C-3' (~22.5) | Connects butyl group to C5 |

| H-6 (~1.7 ppm) and H-1' (~1.6 ppm) | C-2 (~177) | Confirms proximity of alkyl groups to the carbonyl via the lactone ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₈O₂, mass spectrometric analysis provides definitive confirmation of its elemental composition and offers insights into its structural arrangement. nist.govlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy. The monoisotopic mass of this compound is calculated to be 170.13068 g/mol . nist.gov Experimental HRMS analysis would be expected to yield a mass measurement that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition of C₁₀H₁₈O₂.

| Theoretical Mass Data for C₁₀H₁₈O₂ | |

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂ |

| Average Mass | 170.252 g/mol |

| Monoisotopic Mass | 170.13068 g/mol nist.gov |

This interactive data table provides the fundamental mass properties of the compound.

Tandem Mass Spectrometry Approaches

Common fragmentation patterns for γ-lactones involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). researchgate.net For this compound, the cleavage of the butyl and ethyl side chains is also expected. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a common fragmentation pathway for amines and could be relevant here. libretexts.org The McLafferty rearrangement is another potential fragmentation mechanism, particularly for esters. nih.gov

Predicted Fragmentation Data

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |

| 171.13796 ([M+H]⁺) | 153.12794 | H₂O |

| 171.13796 ([M+H]⁺) | 143.13251 | CO |

| 171.13796 ([M+H]⁺) | 115.08046 | C₄H₈ (Butene) |

| 171.13796 ([M+H]⁺) | 143.13251 | C₂H₄ (Ethene) |

This interactive table presents predicted fragmentation data based on known fragmentation mechanisms of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its identity as a γ-lactone.

The most prominent feature in the IR spectrum of a lactone is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For a saturated five-membered ring lactone (γ-lactone), this peak typically appears in the range of 1775-1760 cm⁻¹. The exact position can be influenced by ring strain and substitution.

Other expected characteristic absorption bands include:

C-O-C stretching: Strong and broad absorptions in the region of 1250-1000 cm⁻¹ are characteristic of the ester C-O bond stretching vibrations.

C-H stretching: Absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the butyl and ethyl alkyl groups.

Characteristic Infrared Absorption Bands for γ-Lactones

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Intensity |

| C=O (lactone) | 1775-1760 | Strong |

| C-O-C (ester) | 1250-1000 | Strong |

| C-H (alkane) | 3000-2850 | Medium to Strong |

This interactive table summarizes the key IR absorption bands expected for this compound.

Advanced Spectroscopic Techniques for Dihydrofuranone Characterization

Beyond mass spectrometry and infrared spectroscopy, other advanced techniques can provide even more detailed structural information about this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the complete carbon-hydrogen framework of the molecule. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the butyl and ethyl groups to the lactone ring. The chemical shifts and coupling constants would also provide information about the stereochemistry of the molecule. For instance, studies on similar γ-butyrolactones have utilized 1D and 2D NMR to determine their microstructure. nih.gov

X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including the absolute configuration of stereocenters. hmdb.ca This technique would precisely determine the bond lengths, bond angles, and the conformation of the five-membered ring and its substituents in this compound. While no specific crystal structure for this compound is publicly available, X-ray crystallography has been used to determine the structures of other hydantoin (B18101) derivatives.

These advanced methods, in conjunction with MS and IR, provide a comprehensive characterization of this compound, ensuring its unambiguous identification and structural elucidation.

Emerging Research Areas and Non Prohibited Applications of Furanone Derivatives

Materials Science Applications of Furanone Structures

The unique structural features of furanone derivatives, including the lactone ring, offer a versatile platform for the development of novel materials. While direct research on 5-Butyl-5-ethyldihydrofuran-2(3H)-one in materials science is nascent, the broader class of furanones is showing promise in several areas.

Exploration in Optoelectronic Materials

The exploration of furanone derivatives in optoelectronic materials is an emerging field. The electronic properties of some furanone systems are being investigated for their potential in creating novel materials with specific light-emitting or light-absorbing characteristics. Theoretical studies on the electronic properties of certain hydroxyfuranone derivatives have shown that the ring structure and its substituents can influence the electronic transitions, which is a key factor in the design of optoelectronic materials. researchgate.net While specific data on the photoluminescent or electronic properties of this compound are not yet available, its dihydrofuranone core presents a scaffold that could be chemically modified to tune these properties. Future research may focus on introducing chromophores or auxochromes to the furanone backbone to explore potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Polymer Precursors and Bio-based Material Development (Excluding Food-Related)

Furanone derivatives are significant precursors for the synthesis of bio-based polymers. Notably, 2,5-furandicarboxylic acid (FDCA), derived from furan (B31954) compounds, is a key building block for producing polyethylene (B3416737) furanoate (PEF), a promising bio-based alternative to petroleum-derived plastics like PET. researchgate.net The synthesis of furan-based polyesters and polyamides is an active area of research, aiming to create sustainable materials with desirable properties. researchgate.netacs.org These polymers can be derived from renewable resources, contributing to a circular economy. The structure of this compound, a saturated lactone, makes it a potential monomer for ring-opening polymerization to produce polyesters. The butyl and ethyl side chains could impart specific properties to the resulting polymer, such as increased flexibility or hydrophobicity.

Green Chemistry Principles in Dihydrofuranone Synthesis and Applications

The synthesis of dihydrofuranones, also known as γ-butyrolactones, is increasingly being approached through the lens of green chemistry. Traditional methods often involve harsh reagents and conditions, but modern research focuses on more sustainable routes. This includes the use of renewable starting materials and environmentally benign catalysts. For instance, γ-butyrolactone can be synthesized from biomass-derived 2-furanone through catalytic hydrogenation using palladium supported on activated carbon derived from humin, a biorefinery waste product. nih.govrsc.org This approach not only utilizes a renewable feedstock but also valorizes a waste stream, adhering to the principles of a circular economy. The development of one-pot asymmetric synthesis methods using recyclable organocatalysts to produce dihydrofuranone derivatives further exemplifies the move towards greener chemical processes. researchgate.net

Development of Sustainable Production Routes for Dihydrofuranone Building Blocks

The sustainable production of building blocks for dihydrofuranones is crucial for their widespread application. A significant focus is on the conversion of biomass into valuable platform chemicals. Lignocellulosic biomass, an abundant and non-food-based renewable resource, is a key starting material. mdpi.comresearchgate.net Through various catalytic processes, biomass can be converted into furan derivatives like furfural (B47365), which can then be transformed into dihydrofuranones. scispace.com Research is ongoing to develop efficient and selective catalytic systems, including both homogeneous and heterogeneous catalysts, for these transformations. researchgate.net The goal is to create economically viable and environmentally friendly biorefinery processes that can compete with traditional petrochemical routes. The use of biocatalysts, such as enzymes, is also being explored for the synthesis of furan-based polymers in bio-based solvents, further enhancing the sustainability of the entire production chain. nih.gov

Interdisciplinary Research with Dihydrofuranone Chemistry

The versatility of the dihydrofuranone scaffold has led to its exploration in various scientific disciplines beyond materials science and green chemistry.

Medicinal Chemistry : Dihydrofuranone derivatives, or γ-butyrolactones, are found in numerous natural products and exhibit a wide range of biological activities. nih.gov They are considered privileged structures in drug discovery and have been investigated for their potential as anti-inflammatory and anticancer agents. nih.gov The furanone core is also a key pharmacophore in the development of inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a target for various diseases. nih.gov

Agriculture : Certain furan and furanone derivatives have applications in agriculture as fungicides and nematicides. scispace.comresearchgate.net The development of new derivatives could lead to more effective and potentially more environmentally benign crop protection agents.

Sensor Technology : The furanone structure can be functionalized to create molecules that act as sensors. For example, furanone derivatives have been explored for their ability to interfere with bacterial quorum sensing, a cell-to-cell communication process. This has potential applications in preventing biofilm formation on various surfaces, including medical devices and water treatment membranes. researchgate.netnih.govnih.govulster.ac.uk Furthermore, the specific activation of odorant receptors by certain furanones suggests their potential use in the development of highly specific chemical sensors. acs.org

Conclusion and Outlook

Summary of Current Research on 5-Butyl-5-ethyldihydrofuran-2(3H)-one and Related Compounds

Research directly focused on This compound is not extensively documented in publicly available scientific literature. epa.gov However, a significant body of research exists for the broader class of compounds to which it belongs: the γ-butyrolactones. mdpi.comnih.gov This class of compounds is characterized by a five-membered ring containing an ester group. hmdb.ca The study of γ-butyrolactones is a dynamic area of chemical research, driven by their presence in numerous natural products and their wide range of biological activities. mdpi.comnih.gov

Current research on γ-butyrolactones can be broadly categorized into synthetic methodologies and biological applications. Synthetic chemists have developed numerous strategies for the construction of the γ-lactone core. mdpi.comorganic-chemistry.org These methods include the cyclization of hydroxy acids, oxidation of diols, and various cycloaddition reactions. organic-chemistry.orgnih.gov A key focus in recent years has been the development of stereoselective syntheses to control the three-dimensional arrangement of atoms, which is often crucial for biological activity. researchgate.netnih.gov The synthesis of γ-lactones from ketoacids using modifications of the Johnson–Corey–Chaykovsky reaction represents one such advancement. acs.org Furthermore, photocatalytic methods are being explored as a means to synthesize γ-lactones under mild conditions. organic-chemistry.org

From a biological perspective, γ-butyrolactones are recognized for their diverse pharmacological potential. mdpi.comnih.gov Many natural and synthetic γ-butyrolactones exhibit activities such as antifungal, antibiotic, and antitumor properties. mdpi.com For instance, the α-methylene-γ-butyrolactone moiety is a known pharmacophore in antifungal compounds. mdpi.com Some γ-butyrolactone derivatives have also been investigated for their role as signaling molecules in bacteria. acs.org

The physical and chemical properties of γ-lactones are also a subject of study, with research into their thermochemical properties and potential as green solvents and fuel precursors. mdpi.comdntb.gov.uadoaj.org Computational studies, such as those on fluorinated derivatives of γ-butyrolactone, are being used to predict properties like electrochemical stability and polarity for potential applications in devices like batteries. mdpi.com

While direct studies on this compound are limited, the extensive research on related γ-lactones provides a solid foundation for understanding its potential properties and for guiding future investigations.

Identification of Knowledge Gaps and Future Research Directions

The scarcity of specific research on This compound itself constitutes the most significant knowledge gap. While general characteristics can be inferred from the broader family of γ-lactones, specific data on its synthesis, physical properties, and biological activities are missing.

Future research should be directed at filling these gaps:

Synthesis and Characterization: A primary research direction would be the development of an efficient and stereoselective synthesis for this compound. Following a successful synthesis, a thorough characterization of its physicochemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry) and physical constants, would be essential.

Biological Screening: A crucial next step would be to investigate the biological activity of this compound. Given the known activities of other γ-lactones, a broad screening approach would be valuable. mdpi.comnih.gov This could include assays for:

Antimicrobial activity: Testing against a panel of bacteria and fungi.

Anticancer activity: Evaluating its cytotoxicity against various cancer cell lines.

Enzyme inhibition: Investigating its potential to inhibit enzymes such as β-lactamase. mdpi.com

Quorum sensing modulation: Assessing its ability to interfere with bacterial communication, a known function of some γ-butyrolactones. acs.org

Structure-Activity Relationship (SAR) Studies: Should any significant biological activity be discovered, further research could focus on synthesizing analogs of this compound to establish structure-activity relationships. This would involve modifying the butyl and ethyl groups at the 5-position to understand how these substituents influence the observed activity.

Applications in Materials Science: Drawing from research on related lactones, exploring the potential of this compound as a monomer for polymerization could lead to new biodegradable polymers with unique properties. nih.gov Its potential as a green solvent or a fuel additive could also be investigated. mdpi.comdoaj.org

Computational Modeling: In parallel with experimental work, computational studies could be employed to predict the compound's properties, potential biological targets, and to aid in the design of more potent analogs. mdpi.com

Addressing these knowledge gaps through a systematic research program would elucidate the chemical and biological profile of this compound and determine its potential for applications in medicine, agriculture, or materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-substituted dihydrofuran-2(3H)-one derivatives, and how can they be adapted for 5-butyl-5-ethyl substitution?

- Methodological Answer : The synthesis of dihydrofuranones often involves cyclization of substituted carboxylic acids or lactonization of hydroxy acids. For example, hypervalent iodine reagents (e.g., PhI(OAc)₂) enable azidolactonization of alkenoic acids to yield 5-azidomethyl derivatives, as demonstrated for structurally similar compounds . Adapting this for 5-butyl-5-ethyl substitution would require starting with a 4-alkylpent-4-enoic acid precursor (e.g., 4-butyl-4-ethylpent-4-enoic acid) and optimizing reaction conditions (solvent, temperature) to favor cyclization. Column chromatography is typically used for purification .

Q. How can structural characterization of 5-butyl-5-ethyldihydrofuran-2(3H)-one be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying substituent positions. For dihydrofuranones, characteristic signals include the lactone carbonyl (δ ~170–180 ppm in ¹³C NMR) and splitting patterns for protons adjacent to the lactone oxygen .

- IR Spectroscopy : The lactone carbonyl stretch (~1750–1780 cm⁻¹) confirms ring formation .

- HRMS : Accurate mass analysis verifies molecular formula .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in for a hexasubstituted dihydrofuran) resolves stereochemistry .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for dihydrofuranones, such as unexpected splitting patterns in NMR?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering) or impurities. Strategies include:

- Variable-Temperature NMR : Detects conformational equilibria by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns coupling networks. For example, HMBC correlations between the lactone carbonyl and adjacent protons confirm substituent positions .

- Comparative Analysis : Cross-check data with structurally characterized analogs (e.g., 5-azidomethyl derivatives in ) to identify discrepancies caused by substituent electronic effects .

Q. How do steric and electronic effects of the 5-butyl-5-ethyl groups influence reactivity in further functionalization reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents hinder nucleophilic attack at the lactone carbonyl. Computational modeling (e.g., DFT) can predict steric maps and transition-state energies .

- Electronic Effects : Electron-donating alkyl groups may destabilize the lactone ring, increasing susceptibility to hydrolysis. Kinetic studies under controlled pH conditions (e.g., monitoring hydrolysis via HPLC) quantify reactivity .

- Case Study : In , ethyl and isopropyl substituents on similar furanones alter regioselectivity in cycloaddition reactions, suggesting that 5-butyl-5-ethyl groups may similarly direct reactivity .

Q. What experimental designs are optimal for studying the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chain lengths (e.g., 5-propyl vs. 5-butyl) and test against target enzymes or cell lines. For example, highlights furanone derivatives evaluated for antitumor activity using MTT assays .

- Metabolic Stability Assays : Use liver microsomes or hepatocyte models to assess oxidative degradation pathways, particularly for the butyl-ethyl substituents .

- Docking Studies : Molecular docking into protein active sites (e.g., using AutoDock Vina) predicts binding modes and guides synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.